4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one
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Overview
Description
4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one is a chemical compound with a unique structure that includes both an oxirane (epoxide) ring and a dioxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of an epoxide with a dioxolanone precursor. One common method involves the reaction of glycidol with 1,3-dioxolan-2-one under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 60-80°C .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyethers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the development of biodegradable medical implants.
Mechanism of Action
The mechanism of action of 4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one involves the reactivity of its epoxide and dioxolanone rings. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The dioxolanone ring can participate in polymerization reactions, forming polycarbonates and other polymers .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Contains similar epoxide functional groups but lacks the dioxolanone ring.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Similar dioxolanone structure but without the epoxide ring.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring but differs in the substituents attached to the ring.
Uniqueness
4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one is unique due to the presence of both an epoxide and a dioxolanone ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in polymer chemistry, materials science, and biomedical research .
Properties
CAS No. |
2359-01-5 |
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Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
4-(oxiran-2-ylmethoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H10O5/c8-7-11-4-6(12-7)2-9-1-5-3-10-5/h5-6H,1-4H2 |
InChI Key |
CTBUGFRHKICZEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC2COC(=O)O2 |
Origin of Product |
United States |
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